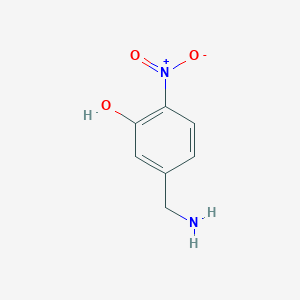

5-(Aminomethyl)-2-nitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O3 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

5-(aminomethyl)-2-nitrophenol |

InChI |

InChI=1S/C7H8N2O3/c8-4-5-1-2-6(9(11)12)7(10)3-5/h1-3,10H,4,8H2 |

InChI Key |

KXCZNTQCGWRQPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CN)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 5 Aminomethyl 2 Nitrophenol and Precursors

Established Synthetic Routes and Mechanistic Investigations

Traditional synthetic pathways to 5-(aminomethyl)-2-nitrophenol and its precursors rely on well-documented organic reactions. These methods have been foundational in providing access to this compound, and their mechanisms have been the subject of detailed study.

Pathways Involving Reductive Amination or Nitro Group Reduction

A common strategy for synthesizing aminophenol derivatives involves the reduction of a nitro group to an amine. This transformation is a cornerstone of aromatic chemistry.

One approach involves the reduction of a pre-existing nitro-substituted compound. For instance, 2-amino-5-(aminomethyl)phenol (B1612312) derivatives can be synthesized by the reduction of the corresponding 2-nitro-5-aminomethyl-phenol derivative. google.com This reduction can be achieved using various reducing agents, such as hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like 10% palladium on carbon. google.com The yield for this type of reduction can range from 35% to 60%. google.comgoogle.com

Another pathway involves the reductive amination of an aldehyde. libretexts.org This two-step process first involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to an amine. libretexts.orgmasterorganicchemistry.com Common reducing agents for this second step include sodium cyanoborohydride (NaBH3CN), which can selectively reduce imines. masterorganicchemistry.com While direct alkylation of amines can be difficult to control, reductive amination offers a more reliable alternative. masterorganicchemistry.com For example, 5-(Aminomethyl)-2-furanmethanol has been synthesized via the direct reductive amination of 5-hydroxymethylfurfural (B1680220) with aqueous ammonia (B1221849) over a Ni/SBA-15 catalyst. researchgate.net

The reduction of nitro groups to amines is a well-established transformation in organic synthesis and can be accomplished using various reagents. masterorganicchemistry.comwikipedia.org These include catalytic hydrogenation over metals like platinum, palladium, or nickel, or using metals such as iron, tin, or zinc in acidic conditions. masterorganicchemistry.com For instance, 2-amino-5-chlorophenol (B1209517) can be synthesized by the reduction of 2-chloro-5-nitrophenol (B15424) using zinc powder in the presence of hydrochloric acid. nih.gov

Table 1: Comparison of Reductive Methods

| Method | Starting Material | Reagents | Product | Key Features | Reference |

| Nitro Group Reduction | 2-Nitro-5-aminomethyl-phenol derivative | Hydrazine hydrate, 10% Pd/C | 2-Amino-5-(aminomethyl)phenol derivative | Yields of 35-60% | google.comgoogle.com |

| Reductive Amination | Aldehyde/Ketone and Amine | NaBH3CN | Amine | Avoids multiple alkylations | libretexts.orgmasterorganicchemistry.com |

| Nitro Group Reduction | 2-Chloro-5-nitrophenol | Zinc powder, HCl | 2-Amino-5-chlorophenol | Chemoselective reduction | nih.gov |

Mannich-Type Reactions and Aminomethylation Strategies on Phenolic Substrates

The Mannich reaction is a powerful tool for the aminomethylation of acidic compounds, including phenols. organic-chemistry.orgsci-hub.se This multi-component reaction typically involves an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an active hydrogen atom. organic-chemistry.org The reaction proceeds through the formation of an iminium ion, which then acts as an electrophile in an attack by the nucleophilic phenol (B47542).

The synthesis of aminomethylphenols can be achieved through the Mannich reaction. ias.ac.in For example, the reaction of a phenol with formaldehyde (B43269) and an amine can yield the corresponding aminomethylphenol. However, the choice of amine is crucial; secondary amines often provide better yields than primary amines due to their higher nucleophilicity. The pH of the reaction is also a critical parameter, with a pH of 8-9 often being optimal.

In the context of this compound, a potential route could involve the aminomethylation of 2-nitrophenol (B165410). However, the directing effects of the hydroxyl and nitro groups on the aromatic ring must be considered. The hydroxyl group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. This would likely favor substitution at the positions ortho and para to the hydroxyl group.

A study on the aminomethylation of m-tert-butylphenol with various secondary amines and formalin in ethanol (B145695) at 70-80°C for 2 hours resulted in high yields of the corresponding 2-aminomethyl-5-tert-butylphenols. kyushu-u.ac.jp This indicates the feasibility of introducing an aminomethyl group ortho to the hydroxyl group in a substituted phenol.

Table 2: Mannich Reaction Parameters for Phenol Aminomethylation

| Parameter | Condition | Effect on Reaction | Reference |

| Amine Type | Secondary amines (e.g., piperidine) are often more effective than primary amines. | Higher nucleophilicity of secondary amines leads to better yields. | |

| pH | Optimal range is typically 8-9. | Controls the formation of the iminium ion and the nucleophilicity of the phenol. | |

| Temperature | Typically 60-80°C. | Influences the reaction rate. | kyushu-u.ac.jp |

| Solvent | Ethanol is a common solvent. | Affects the solubility of reactants and the reaction pathway. | kyushu-u.ac.jp |

Nitration of Substituted Phenols and Directed Synthesis

The synthesis of nitrophenols is commonly achieved through the electrophilic nitration of a phenol. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. For the synthesis of this compound, a key step would be the nitration of a precursor phenol.

One possible precursor is 3-(aminomethyl)phenol. However, direct nitration of this compound would likely lead to a mixture of isomers due to the ortho-, para-directing effects of both the hydroxyl and aminomethyl groups. To achieve the desired 2-nitro isomer, a directed synthesis approach is often necessary.

A general method for preparing o-aminophenol derivatives involves a two-step sequence of aromatic nitration followed by the reduction of the nitro group. nih.gov The nitration of phenols can be carried out using nitric acid at room temperature. nih.gov

A process for preparing 5-methyl-2-nitrophenol (B1361083) involves the sulfonation of tri-m-cresyl phosphate, followed by nitration and hydrolysis. google.comgoogle.com The nitration step is typically carried out at a low temperature (-15°C to 20°C) using a nitrating agent such as a mixture of nitric acid and sulfuric acid. google.comgoogle.com This multi-step process allows for the controlled introduction of the nitro group at the desired position.

Development of Novel and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in the chemical industry. This includes the synthesis of this compound and its precursors.

Green Chemistry Principles and Catalytic Methodologies in Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. sciepublish.com In the context of nitrophenol synthesis and reduction, this often involves the use of catalysts to improve efficiency and reduce waste.

The reduction of nitrophenols is a key reaction in the synthesis of aminophenols and has been a focus of green chemistry research. The use of metallic nanoparticles as catalysts for the reduction of nitrophenols has shown great promise. researchgate.netacs.org For example, a ruthenium-palladium-based nanonet assembly has demonstrated high catalytic activity for the reduction of 4-nitrophenol (B140041) at ambient temperature. acs.orgacs.org Similarly, gold nanoparticles have been shown to be effective catalysts for the reduction of 4-nitrophenol. sciepublish.com

The synthesis of these catalysts is also being approached with green chemistry principles in mind. For example, a polyol technique has been used to produce ruthenium nanochains on an octahedral palladium hybrid nanonet assembly using polyvinylpyrrolidone (B124986) as a stabilizing agent and 1,2-propanediol as a reducing solvent. acs.orgacs.org

Optimization of Reaction Conditions and Process Design

Optimizing reaction conditions is crucial for improving the efficiency, yield, and sustainability of a chemical process. This can involve adjusting parameters such as temperature, reaction time, and catalyst loading. acs.org

For instance, in a study on a palladium-catalyzed C-H activation methodology, the optimal reaction conditions were found to be a 28-minute residence time, a reactor temperature of 127°C, and a 5 mol % catalyst loading, which resulted in an 84.9% yield. acs.org In another example, the optimization of a Suzuki coupling reaction found that using specific catalysts and solvents could significantly improve the yield. acs.org

Furthermore, the choice of raw materials can contribute to a more sustainable process. The use of renewable biomass as a starting material is an attractive option. For example, activated carbon, which can be used as a catalyst support or adsorbent, has been sustainably produced from wild thornbush. nih.gov

Solid-Phase Synthesis and Flow Chemistry Techniques in Related Systems

The principles of solid-phase synthesis and flow chemistry are increasingly applied to the production of substituted nitrophenols and related structures, offering enhanced control and efficiency over traditional batch methods.

Solid-Phase Synthesis in Related Systems

In solid-phase synthesis, molecules are covalently bound to an insoluble polymer support while reagents are passed over them in solution. This simplifies purification, as excess reagents and byproducts are washed away. While direct solid-phase synthesis of this compound is not widely documented, related structures are frequently employed in this methodology, particularly in peptide and steroid chemistry.

Phenolic compounds are often attached to solid supports using linkers like the 4-alkoxybenzyl derivatives found in Wang resin or via o-nitrobenzyl photolabile linkers. acs.org For instance, tyrosine residues, which are phenolic, can be protected as o-nitrobenzyl ethers for attachment to a solid support. acs.org Furthermore, nitrophenol-derived activating agents, such as p-nitrophenyl chloroformate, are used to create activated carbonates on resin-bound amino alcohols. nih.gov This reaction is often visually monitored by the release of yellow p-nitrophenolate, indicating the formation of the desired carbamate (B1207046) linkage on the solid support. nih.govfrontiersin.org These examples highlight the utility of nitrophenol moieties in facilitating solid-phase reactions, even if the target molecule itself is not the final product cleaved from the resin.

Flow Chemistry Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers superior control over reaction parameters, enhanced safety for hazardous reactions like nitration, and simplified scale-up. researchgate.netunimi.it

The synthesis of substituted nitrophenols is well-suited to flow chemistry. For example, a three-step continuous flow process has been developed for the synthesis of 4-fluoro-2-methoxy-5-nitrophenol, an intermediate for the drug Linzagolix. researchgate.net The nitration step, in particular, benefits from the microreactor's superior heat and mass transfer, allowing for a high yield of 97% with a residence time of only 30 seconds at 60 °C. researchgate.net This contrasts sharply with batch processes, which often suffer from poor yields and the formation of polymeric byproducts due to exothermic, autocatalytic reactions. unimi.it

Similarly, the hydrogenation of nitroarenes to the corresponding anilines or arylhydroxylamines—a key transformation for precursors of the target compound—has been successfully implemented in flow systems. researchgate.net Catalytic flow reactors using catalysts like Palladium on carbon (Pd/C) or Copper-Aluminum (Cu-Al) mixed oxides enable efficient and selective reduction of the nitro group under controlled temperature and pressure. researchgate.netbeilstein-journals.org

Table 1: Examples of Flow Chemistry in the Synthesis of Related Nitrophenol Derivatives

| Reaction | Substrate | Key Reagents/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Nitration | 4-Fluoro-2-methoxyphenol | Nitric Acid / Sulfuric Acid | 60 °C, 30 s residence time | 4-Fluoro-2-methoxy-5-nitrophenol | 97% | researchgate.net |

| Hydrogenation | p-Nitrophenol | Pd-Ag/porous glass tube | 30 °C, Formic Acid | p-Aminophenol | >99% Conversion | beilstein-journals.org |

| Hydrogenation | Dinitrobenzenes | Cu-Al mixed oxide | Flow reactor | Diaminobenzenes | High | researchgate.net |

Functional Group Interconversions and Protective Group Strategies for Complex Derivatives

The synthesis of complex molecules like this compound hinges on the precise manipulation of its functional groups. This requires careful planning of functional group interconversions (FGIs) and the strategic use of protecting groups to ensure chemoselectivity.

Functional Group Interconversions

FGIs are fundamental steps that transform one functional group into another. For derivatives of the target compound, key interconversions include:

Reduction of the Nitro Group: The nitro group is a versatile precursor to other functionalities. Its reduction can yield a primary amine (–NH₂) via catalytic hydrogenation (e.g., using H₂, Pd/C) or other reducing agents. researchgate.net This transformation is critical for synthesizing aminophenol derivatives from nitrophenol precursors.

Modification of the Aminomethyl Group: The aminomethyl group can be synthesized from a corresponding carboxylic acid or nitrile. For example, a carboxyl group can be converted to an amide and then reduced to the aminomethyl group.

Ring Transformation: In some advanced strategies, a highly functionalized nitrophenol ring itself can be constructed through the ring transformation of a different heterocyclic system. For instance, 1-methyl-3,5-dinitro-2-pyridone can react with 1,3-dicarbonyl compounds to form functionalized 4-nitrophenols. researchgate.netmdpi.com

Protective Group Strategies

With multiple reactive sites (hydroxyl, primary amine, and the aromatic ring activated by the nitro group), an orthogonal protecting group strategy is essential. organic-chemistry.org This involves using protecting groups that can be removed under different conditions, allowing for selective deprotection and reaction at specific sites. organic-chemistry.orgpeptide.com

Amine Protection: The primary amine of the aminomethyl group is nucleophilic and readily reacts. It is commonly protected as a carbamate. The tert-butyloxycarbonyl (Boc) group is widely used; it is stable to many reaction conditions but can be removed with acid (e.g., trifluoroacetic acid, TFA). ug.edu.plorganic-chemistry.org The fluorenylmethyloxycarbonyl (Fmoc) group is an alternative that is stable to acid but cleaved by base (e.g., piperidine), offering orthogonality with the Boc group. nih.gov

Phenol Protection: The phenolic hydroxyl group is acidic and nucleophilic. It can be protected as an ether, such as a benzyl (B1604629) (Bn) ether, which is typically removed by hydrogenolysis. Silyl ethers (e.g., TBDMS, TIPS) are also common and are generally removed by fluoride (B91410) ion sources (e.g., TBAF).

Strategic Considerations: The choice of protecting groups must account for the stability required during subsequent reaction steps. For example, the strongly electron-withdrawing nitro group can influence the reactivity of the ring and the lability of certain protecting groups. A well-designed synthesis would allow for the selective deprotection of the amine to allow for its modification, followed by deprotection of the phenol if further reaction at that site is needed, all while the core nitroaromatic structure remains intact. organic-chemistry.org

Table 2: Common Protecting Groups for Amine and Phenol Functionalities

| Functional Group | Protecting Group | Abbreviation | Typical Cleavage Conditions | Reference |

|---|---|---|---|---|

| Amine (–NH₂) | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | organic-chemistry.org |

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | nih.gov | |

| Phenol (–OH) | Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) | acs.org |

| Triisopropylsilyl | TIPS | Fluoride Ion (e.g., TBAF) | acs.org |

Chemical Reactivity and Reaction Mechanisms of 5 Aminomethyl 2 Nitrophenol

Aromatic Substitution Reactions of the Phenol (B47542) Ring

The substitution reactions on the benzene (B151609) ring of 5-(aminomethyl)-2-nitrophenol are governed by the electronic effects of the existing substituents. The hydroxyl group is a strongly activating, ortho-, para-director, while the nitro group is a strongly deactivating, meta-director. masterorganicchemistry.comdalalinstitute.com The aminomethyl group, being similar to an alkyl group, is weakly activating and ortho-, para-directing. wikipedia.org

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. pressbooks.pubmasterorganicchemistry.com The rate and regioselectivity of this reaction are determined by the combined influence of the substituents on the ring. masterorganicchemistry.com

In this compound, the hydroxyl group strongly activates the positions ortho (C6) and para (C4) to it, increasing the electron density at these sites. Conversely, the nitro group at C2 strongly deactivates the entire ring towards electrophilic attack and directs incoming electrophiles to the meta positions (C4, C6). youtube.com The aminomethyl group at C5 provides weak activation and directs towards its ortho positions (C4, C6).

The net effect is a complex balance of these influences. The powerful deactivating nature of the nitro group generally makes EAS reactions on this molecule challenging. However, the directing effects of all three substituents converge on the C4 and C6 positions. Therefore, any successful electrophilic substitution, such as halogenation or nitration, would be expected to occur at these positions. cymitquimica.com The formation of the carbocation intermediate (arenium ion) is the rate-determining step in the EAS mechanism. masterorganicchemistry.com

Table 1: Directing Effects of Substituents on the Phenol Ring for EAS

| Substituent | Position | Electronic Effect | Activating/Deactivating | Ortho/Meta/Para Directing |

|---|---|---|---|---|

| -OH | C1 | Strong Electron-Donating (Resonance) | Strongly Activating | Ortho, Para |

| -NO₂ | C2 | Strong Electron-Withdrawing (Resonance & Induction) | Strongly Deactivating | Meta |

Nucleophilic aromatic substitution (NAS) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. allen.iniscnagpur.ac.in These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. allen.in

The structure of this compound features a potent electron-withdrawing nitro group at the C2 position. This makes the aromatic ring electron-deficient and primed for nucleophilic attack. While the molecule itself does not possess a conventional leaving group like a halogen, the C2-nitro group would strongly activate the C1 (ortho) and C5 (para) positions for NAS if a suitable leaving group were present. For instance, in related compounds like 2,4-dichloronitrobenzene, the chlorine atom para to the nitro group is readily displaced by nucleophiles. google.com

Research on related nitro-substituted aromatics shows that under certain conditions, even groups not typically considered good leaving groups can be displaced. The rate of NAS is highly dependent on the stability of the carbanionic intermediate, which is enhanced by the number of electron-withdrawing groups. iscnagpur.ac.in For this compound, hypothetical NAS reactions would likely involve modification of the hydroxyl group into a better leaving group or reaction under forcing conditions.

Reactivity of the Aminomethyl Moiety

The aminomethyl group (-CH₂NH₂) is a primary amine attached to the aromatic ring via a methylene (B1212753) bridge. Its reactivity is characteristic of primary amines, which are nucleophilic due to the lone pair of electrons on the nitrogen atom. wikipedia.orgnoaa.gov

The primary amine of the aminomethyl group is readily functionalized through various reactions. noaa.gov

Acylation: It reacts with acylating agents such as acyl chlorides and acid anhydrides to form stable amide derivatives. This is a common strategy for protecting the amine or for building more complex molecules. researchgate.net

Alkylation: N-alkylation can be achieved using alkyl halides. However, this reaction can be difficult to control and may lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. researchgate.net Catalytic methods using alcohols as alkylating agents offer a more atom-efficient alternative. researchgate.net

Derivatization: The amine can be converted into other functional groups. For example, reaction with sulfonyl chlorides yields sulfonamides. researchgate.net Patents describe the reaction of the aminomethyl group in 2-nitro-5-(aminomethyl)phenol with heteroaromatic compounds, such as 2-chloropyridine, to form N-substituted derivatives, which are key intermediates in the synthesis of dyes. google.comgoogle.com

Table 2: Examples of Amine Functionalization Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-Acetylated Amide |

| Alkylation | Methyl Iodide (CH₃I) | N-Methylated Amine |

| Sulfonylation | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | N-Benzenesulfonamide |

Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases (C=N). masterorganicchemistry.com This reaction is typically acid-catalyzed and is reversible. libretexts.org The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the imine. libretexts.org The aminomethyl group of this compound is expected to readily participate in such reactions. The rate of imine formation is often optimal at a slightly acidic pH (around 5), as sufficient acid is needed to protonate the hydroxyl group of the intermediate for elimination as water, while ensuring the amine remains sufficiently nucleophilic. libretexts.org These condensation reactions are fundamental in dynamic covalent chemistry and for the synthesis of various biologically active molecules. nih.govorganic-chemistry.org

The bifunctional nature of this compound and its derivatives makes it a valuable precursor for the synthesis of heterocyclic compounds. masterorganicchemistry.comevitachem.com The aminomethyl group and the substituents on the phenol ring can participate in cyclization reactions to form fused or appended ring systems.

A particularly important synthetic strategy involves the chemical reduction of the nitro group to a primary amine. The resulting compound, 2-amino-5-(aminomethyl)phenol (B1612312), contains an ortho-aminophenol moiety and a separate primary amine. google.comgoogle.com This arrangement is highly conducive to forming fused heterocycles. For instance, ortho-aminophenols are classic starting materials for the synthesis of benzoxazoles and benzoxazines. chemicalbook.com Reaction of the reduced derivative with appropriate reagents can lead to the formation of complex polycyclic structures. nih.govacs.org For example, 7-amino-2H-1,4-benzoxazin-3(4H)-ones have been synthesized from 2-amino-5-nitrophenol (B90527), highlighting the utility of the o-aminophenol scaffold in forming heterocyclic systems. chemicalbook.com

Reactivity of the Nitro Group

The chemical behavior of this compound is significantly influenced by the presence of the nitro (-NO2) group, an electron-withdrawing moiety that deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic substitution. The reactivity of this group is central to the molecule's transformations, particularly through reduction and potential oxidation pathways.

The most prominent reaction of the nitro group in nitrophenols is its reduction to an amino (-NH2) group. This transformation is a critical step in the synthesis of various useful compounds, including dyes and pharmaceutical intermediates. nih.govrsc.org The reduction of the nitro group in this compound results in the formation of 2-amino-5-(aminomethyl)phenol.

This reduction is typically achieved through catalytic hydrogenation. A variety of nanocatalytic systems have been shown to be highly effective for the reduction of nitrophenols, often using sodium borohydride (B1222165) (NaBH4) as the reducing agent. nih.govtandfonline.com Noble metals such as gold (Au), palladium (Pd), silver (Ag), and platinum (Pt), as well as less expensive 3d transition metals like copper (Cu), nickel (Ni), and cobalt (Co), have been successfully employed as catalysts. tandfonline.commdpi.com These catalysts are often supported on materials like polymers or magnetite particles to enhance stability and recyclability. nih.govmdpi.com

The process can be visually monitored, as the starting nitrophenolate solution typically has a distinct color (e.g., yellow for 4-nitrophenolate) that fades as the reduction to the colorless aminophenol proceeds. nih.govrsc.org While specific studies on this compound are not prevalent, the extensive research on isomers like 2-nitrophenol (B165410) and 4-nitrophenol (B140041) provides a reliable model for its reductive behavior. nih.govacs.org The reduction can also be carried out using other reagents, such as activated iron (Béchamp reduction) or tin(II) chloride in hydrochloric acid. researchgate.net

Information regarding the direct oxidation of the nitro group in nitrophenols is less common than its reduction. Typically, oxidative processes involving nitrophenols target the phenol ring or other substituents. For instance, enzymatic oxidation of nitrophenols by heme peroxidases can lead to the formation of dinitrophenols or benzoquinones. nih.gov This process involves the one-electron oxidation of the phenol to form a phenoxy radical, which can then undergo further reactions, including polymerization or nitration if a nitrite (B80452) source is present. nih.gov

Redox Chemistry and Electron Transfer Properties

The redox chemistry of this compound is dominated by the electron-withdrawing nature of the nitro group and its transformation into the electron-donating amino group. The nitro group has a Hammett sigma constant (σp) of +0.78, indicating its strong electron-withdrawing character. nih.gov This property makes the aromatic ring electron-deficient.

Upon reduction to an amino group, which has a σp value of -0.66, the electronic properties of the molecule are dramatically altered. nih.gov The resulting 2-amino-5-(aminomethyl)phenol has an electron-rich aromatic ring, making it more susceptible to electrophilic attack and oxidation.

The reduction of nitrophenols is fundamentally an electron transfer process. researchgate.net Electrochemical studies, such as cyclic voltammetry, have been used to investigate the reduction and oxidation processes of nitrophenols. mdpi.com The electrochemical reduction of p-nitrophenol, for example, proceeds in a stepwise manner to form p-aminophenol. sciepub.com This process involves the transfer of electrons from the electrode to the nitrophenol molecule, often mediated by a catalyst. The electron transfer properties can be studied by monitoring the redox potentials of the compound.

Kinetic and Thermodynamic Studies of Key Reactions

The reduction reaction is typically monitored using UV-vis spectroscopy by observing the decrease in absorbance of the nitrophenolate ion over time. rsc.org The reaction generally follows pseudo-first-order kinetics when the concentration of the reducing agent (e.g., NaBH4) is in large excess. researchgate.net The apparent rate constant (k_app) is determined from the slope of the plot of ln(A_t/A_0) versus time, where A_t and A_0 are the absorbances at time t and time zero, respectively. rsc.org

The reaction mechanism is often described by the Langmuir-Hinshelwood model, where both the nitrophenol and the borohydride ions adsorb onto the catalyst surface before reacting. rsc.orgresearchgate.netacs.org

Thermodynamic parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) have been determined for these reduction reactions. These parameters provide information about the energy barriers and the molecular arrangement in the transition state.

Below are tables summarizing representative kinetic and thermodynamic data for the reduction of 2-nitrophenol and 4-nitrophenol, which can be considered analogous to the reactions of this compound.

Table 1: Apparent Rate Constants for Nitrophenol Reduction

| Nitrophenol Isomer | Catalyst | Apparent Rate Constant (k_app) | Reference |

|---|---|---|---|

| 2-Nitrophenol | Au@[C₄C₁₆Im]Br | 7.73 × 10⁻⁵ s⁻¹ | rsc.org |

| 4-Nitrophenol | Au@[C₄C₁₆Im]Br | 1.10 × 10⁻⁴ s⁻¹ | rsc.org |

Note: Reaction conditions such as catalyst concentration, reactant concentrations, and temperature can significantly affect the rate constant.

Table 2: Thermodynamic Parameters for Nitrophenol Reduction| Nitrophenol Isomer | Parameter | Value | Reference |

|---|---|---|---|

| 2-Nitrophenol | Activation Energy (Ea) | 100.59 kJ mol⁻¹ | rsc.org |

| 4-Nitrophenol | Activation Energy (Ea) | 99.40 kJ mol⁻¹ | rsc.org |

| 4-Nitrophenol | Enthalpy of Activation (ΔH‡) | 9.975 kJ mol⁻¹ | rsc.org |

| 4-Nitrophenol | Entropy of Activation (ΔS‡) | -0.219 kJ mol⁻¹ K⁻¹ | rsc.org |

The positive enthalpy of activation (ΔH‡) and negative entropy of activation (ΔS‡) suggest that the reduction process is endothermic and involves the formation of a more ordered transition state as the reactants adsorb onto the catalyst surface. rsc.org The activation energy for 2-nitrophenol reduction is slightly higher than for 4-nitrophenol, which has been attributed to intramolecular hydrogen bonding in the 2-isomer. rsc.org

Derivatives and Analogues of 5 Aminomethyl 2 Nitrophenol: Synthesis and Research Scope

Design Principles for Structural Modification

The design of derivatives and analogues of 5-(aminomethyl)-2-nitrophenol is guided by established principles of medicinal chemistry and material science, aiming to modulate the compound's properties for specific applications. nih.gov Key strategies involve altering the electronic and steric characteristics of the molecule by introducing or modifying functional groups on the aromatic ring, the amine, and the nitro group. researchgate.net

One primary design consideration is the manipulation of the electronic environment of the aromatic ring. The interplay between the electron-donating aminomethyl group and the electron-withdrawing nitro group establishes a distinct electronic profile. Modifications to the aromatic ring, such as the introduction of additional substituents, can further tune this electronic balance, thereby influencing the compound's reactivity and interaction with other molecules.

Another key principle involves modifying the aminomethyl side chain. Alterations to the amine, such as N-alkylation or N-acylation, can impact the compound's basicity, nucleophilicity, and hydrogen bonding capacity. nih.gov These changes can also affect the molecule's solubility and lipophilicity, which are crucial factors in various chemical and biological contexts. nih.gov

Furthermore, modifications to the nitro group, such as its reduction to an amino group or its replacement with other electron-withdrawing groups, can dramatically alter the compound's electronic properties and reactivity. epo.org These transformations can lead to the generation of new derivatives with distinct chemical behaviors. The strategic combination of these modifications allows for the systematic exploration of the chemical space around the this compound scaffold, enabling the rational design of new compounds with tailored properties.

Synthetic Access to Substituted Aromatic, Amine, and Nitro Derivatives

A variety of synthetic strategies have been developed to access derivatives of this compound with modifications at the aromatic ring, the amine, and the nitro group. These methods often involve multi-step sequences that utilize well-established organic reactions.

Aromatic Ring Substitution: The introduction of substituents onto the aromatic ring of this compound or its precursors is a common strategy. Electrophilic aromatic substitution reactions, such as nitration, can be employed to introduce additional nitro groups onto the phenolic ring, leveraging the directing effects of the existing substituents. mdpi.com For instance, the nitration of a phenol (B47542) derivative can lead to the introduction of a nitro group at a specific position, guided by the activating and directing effects of the hydroxyl and other groups present on the ring.

Amine Modification: The primary amino group in the aminomethyl side chain offers a reactive handle for a wide range of transformations. N-acylation can be readily achieved by treating the amine with acyl chlorides or anhydrides to form the corresponding amides. nih.gov Reductive amination provides another route to N-substituted derivatives by reacting the amine with aldehydes or ketones in the presence of a reducing agent. The Mannich reaction, which involves the aminomethylation of a suitable substrate, can also be employed to synthesize aminomethyl derivatives. nih.govresearchgate.net

Nitro Group Transformation: The nitro group is a versatile functional group that can be readily transformed into other functionalities. Catalytic hydrogenation, often using palladium on carbon (Pd/C) as a catalyst, is a standard method for the reduction of the nitro group to a primary amine. google.comgoogle.comresearchgate.net This transformation dramatically alters the electronic properties of the molecule, converting an electron-withdrawing group into an electron-donating group. Other reducing agents can also be employed to achieve this reduction.

The synthesis of these derivatives often involves a combination of these methods in a logical sequence. For example, a synthetic route might begin with the nitration of a substituted phenol, followed by the introduction of the aminomethyl group, and finally, modification of the amine or reduction of the nitro group to access the desired derivative. epo.org The choice of synthetic route depends on the specific target molecule and the availability of starting materials.

Investigation of Structure-Reactivity and Structure-Property Relationships in Derivatives

The systematic synthesis of derivatives of this compound allows for the investigation of structure-reactivity and structure-property relationships. By correlating changes in the molecular structure with observed changes in chemical reactivity and physical properties, researchers can gain valuable insights into the fundamental principles governing the behavior of these compounds.

Structure-Reactivity Relationships: The reactivity of this compound derivatives is highly dependent on the nature and position of the substituents. For example, the presence of electron-withdrawing groups on the aromatic ring can increase the acidity of the phenolic hydroxyl group and influence the nucleophilicity of the amine. nih.gov Conversely, the introduction of electron-donating groups can have the opposite effect. The reduction of the nitro group to an amine, for instance, introduces a strong electron-donating group, which can significantly impact the reactivity of the aromatic ring towards electrophilic substitution. epo.org The study of these relationships can involve kinetic studies of various reactions, such as acylation or alkylation, to quantify the effect of structural modifications on reaction rates. acs.org

Structure-Property Relationships: The physical and chemical properties of these derivatives, such as solubility, melting point, and spectroscopic characteristics, are also closely linked to their molecular structure. For instance, the introduction of polar functional groups can increase the water solubility of the compound, while the addition of nonpolar alkyl chains can enhance its lipophilicity. nih.gov Spectroscopic techniques, such as NMR and IR spectroscopy, are invaluable tools for characterizing these derivatives and correlating their spectral data with their structural features. mdpi.com Furthermore, the investigation of the solid-state properties of these compounds, such as their crystal packing and intermolecular interactions, can provide insights into their macroscopic behavior. researchgate.net

The exploration of structure-activity relationships (SAR) is particularly relevant in fields like medicinal chemistry, where the goal is to design molecules with specific biological activities. researchgate.netacs.org By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can identify key structural features that are essential for a particular biological effect. nih.gov

Advanced Spectroscopic and Structural Elucidation of 5 Aminomethyl 2 Nitrophenol and Its Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and conformation of atoms. anu.edu.au For 5-(Aminomethyl)-2-nitrophenol, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assemble a complete structural picture.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct insight into the molecular structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton. The aromatic region would feature three signals corresponding to the protons on the benzene (B151609) ring. Due to the electronic effects of the substituents (-OH, -NO₂, -CH₂NH₂), these protons would appear as complex multiplets, likely in the range of 6.5-8.0 ppm. The benzylic protons of the aminomethyl group (-CH₂-) would typically appear as a singlet around 3.8-4.5 ppm, unless coupling to the amine protons is observed. The amine (-NH₂) and hydroxyl (-OH) protons are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature; they may appear as broad singlets. The phenolic -OH signal, in particular, may be significantly downfield-shifted due to strong intramolecular hydrogen bonding with the adjacent nitro group. researchgate.net

¹³C NMR: The ¹³C NMR spectrum would display seven unique carbon signals. The carbons attached to the electronegative oxygen and nitrogen atoms (C-OH, C-NO₂, and C-CH₂NH₂) would be significantly deshielded. The quaternary carbons (C-OH, C-NO₂, and the carbon attached to the aminomethyl group) can be distinguished from the protonated aromatic carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity established from 1D spectra. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, confirming the positions of the substituents on the aromatic ring by showing which aromatic protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the aromatic CH and the aminomethyl -CH₂- signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established substituent effects and data from analogous compounds like 2-nitrophenol (B165410) and other substituted aromatics. chemicalbook.comchemicalbook.com

| Atom Position | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| Aromatic H | ¹H NMR | 6.5 - 8.0 | d, dd | Three distinct signals with splitting patterns determined by ortho and meta coupling. |

| -CH₂- | ¹H NMR | 3.8 - 4.5 | s or t | Singlet (s) if no coupling to NH₂, triplet (t) if coupled. |

| -NH₂ | ¹H NMR | Variable (e.g., 1.5 - 4.0) | br s | Broad singlet (br s), position and shape are solvent/concentration dependent. |

| -OH | ¹H NMR | Variable, potentially >10 | br s | Shifted significantly downfield due to intramolecular H-bonding with the NO₂ group. researchgate.net |

| Aromatic C-H | ¹³C NMR | 110 - 130 | - | Three distinct signals. |

| Aromatic C-Substituted | ¹³C NMR | 125 - 160 | - | Three quaternary carbon signals (C-OH, C-NO₂, C-CH₂NH₂). |

| -CH₂- | ¹³C NMR | ~45 | - | Aliphatic carbon signal. |

Dynamic NMR (DNMR) spectroscopy is a powerful method for investigating molecular processes that occur on the NMR timescale, such as conformational changes and chemical exchange. fu-berlin.denumberanalytics.com For this compound, several dynamic processes could be studied:

Proton Exchange: The protons on the hydroxyl (-OH) and amino (-NH₂) groups can undergo chemical exchange with each other or with protic solvent molecules. Variable-temperature NMR studies can be used to monitor the rate of this exchange. At low temperatures, the exchange may slow sufficiently to allow observation of coupling between these protons and adjacent nuclei, whereas at higher temperatures, coalescence of signals and time-averaged chemical shifts are observed. fu-berlin.de

Rotational Barriers: There may be restricted rotation (fluxionality) around the C-NO₂ single bond due to steric hindrance and the strong intramolecular hydrogen bond with the ortho-hydroxyl group. Similarly, rotation around the C-CH₂NH₂ bond could be probed. By analyzing the changes in the NMR lineshape over a range of temperatures, it is possible to calculate the activation energy (energy barrier) for these rotational processes. numberanalytics.com

These studies provide crucial information on the molecule's conformational flexibility and the energetics of its intramolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. scienceready.com.au The molecular formula for this compound is C₇H₈N₂O₃, corresponding to a molecular weight of approximately 169.14 g/mol . biosynth.com

In a typical electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at m/z ≈ 169. The molecule would then undergo predictable fragmentation based on its functional groups. The stability of the aromatic ring means that many fragments will retain this core structure. libretexts.org

Key fragmentation pathways would likely include:

Alpha-Cleavage: A characteristic fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of the aromatic portion and the formation of a stable CH₂=NH₂⁺ ion at m/z = 30. libretexts.org

Loss of Nitro Group: Cleavage of the C-N bond can lead to the loss of a nitro radical (•NO₂), resulting in a fragment ion at [M - 46]⁺.

Loss of Nitric Oxide: A common rearrangement for ortho-nitrophenols can lead to the elimination of nitric oxide (•NO), giving a fragment at [M - 30]⁺.

Loss of Hydroxyl Radical: Fragmentation can involve the loss of the hydroxyl group (•OH), producing an ion at [M - 17]⁺.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 169 | [C₇H₇N₂O₃]⁺ | Molecular Ion (M⁺) |

| 152 | [M - OH]⁺ | Loss of hydroxyl radical |

| 139 | [M - NO]⁺ | Loss of nitric oxide from ortho-nitrophenol rearrangement |

| 123 | [M - NO₂]⁺ | Loss of nitro radical |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage at the aminomethyl group libretexts.org |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. utwente.nl The frequencies of these vibrations are characteristic of specific functional groups and can be influenced by factors such as hydrogen bonding. copbela.org

The IR and Raman spectra of this compound would provide clear signatures for its key functional groups.

O-H and N-H Stretching: The hydroxyl (-OH) and amino (-NH₂) groups exhibit stretching vibrations in the 3200-3600 cm⁻¹ region. msu.edu Primary amines typically show two distinct N-H stretching bands (asymmetric and symmetric). libretexts.org However, a dominant feature in this molecule's spectrum would be the effect of a strong intramolecular hydrogen bond between the phenolic -OH group and the ortho -NO₂ group. This interaction is known to cause the O-H stretching band to become very broad and shift to a significantly lower frequency, often appearing in the 2500-3200 cm⁻¹ range, where it can overlap with C-H stretching bands. msu.educdnsciencepub.com

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the -CH₂- group are found just below 3000 cm⁻¹. uc.edu

N-O Stretching: The nitro group (-NO₂) is characterized by two strong stretching vibrations: an asymmetric stretch typically around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1360 cm⁻¹. uc.edu

C-N and C-O Stretching: The C-N stretching of the aminomethyl group and the C-O stretching of the phenol (B47542) group would be expected in the fingerprint region (1000-1300 cm⁻¹). msu.edu

Table 3: Characteristic IR and Raman Frequencies for Functional Groups in this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | -NH₂ | 3300 - 3500 | Medium |

| O-H Stretch (H-bonded) | -OH | 2500 - 3200 | Strong, Broad msu.edu |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic) | Aromatic Ring | 1475 - 1600 | Medium-Weak |

| N-O Stretch (Asymmetric) | -NO₂ | 1500 - 1550 | Strong uc.edu |

| N-O Stretch (Symmetric) | -NO₂ | 1300 - 1360 | Strong uc.edu |

| C-O Stretch | Phenol | 1200 - 1300 | Strong |

| C-N Stretch | -CH₂-NH₂ | 1000 - 1250 | Medium |

While group frequency charts provide a good starting point, a definitive assignment of every band in the IR and Raman spectra requires a more rigorous approach. Modern computational chemistry offers a powerful tool for this purpose. longdom.org

The standard method involves:

Geometry Optimization: The three-dimensional structure of the molecule is calculated and optimized using quantum mechanical methods, most commonly Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). researchgate.netresearchgate.net

Frequency Calculation: Once the lowest energy conformation is found, the same level of theory is used to calculate the harmonic vibrational frequencies and their corresponding IR and Raman intensities. researchgate.net

Scaling and Correlation: Calculated vibrational frequencies are systematically higher than experimental values due to the harmonic approximation. Therefore, they are multiplied by a scaling factor (typically 0.95-0.98) to achieve better agreement with the experimental spectrum. longdom.org By comparing the scaled theoretical frequencies with the observed bands, each peak in the experimental spectrum can be confidently assigned to a specific molecular vibration (e.g., a specific C-H bend or a ring deformation mode). researchgate.netresearchgate.net This correlative approach is essential for a complete understanding of the molecule's vibrational dynamics.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. ubbcluj.ro For aromatic compounds like this compound, UV-Vis spectroscopy provides valuable insights into the effects of substituent groups on the electronic structure of the benzene ring. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths of light absorbed are characteristic of the electronic transitions possible within the molecule. upi.edulibretexts.org

Analysis of Electronic Transitions and Conjugation

The UV-Vis spectrum of nitrophenol isomers is characterized by electronic transitions involving the benzene ring and the nitro group. researchgate.netresearchgate.net The presence of both an electron-donating group (hydroxyl) and an electron-withdrawing group (nitro) on the benzene ring significantly influences the electronic transitions. scribd.com In nitrophenols, these transitions are often charge-transfer (CT) in nature, where electron density moves from the electron-rich part of the molecule (donor) to the electron-deficient part (acceptor) upon excitation. nih.govaip.org

The electronic transitions in such molecules can be categorized as π → π* and n → π* transitions. upi.edu

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions with high molar absorptivity (ε). In aromatic systems, these transitions often appear as strong absorption bands. upi.edu

n → π transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen of the hydroxyl or nitro group) to a π* antibonding orbital. These are generally lower in energy and have lower molar absorptivity compared to π → π* transitions. upi.edu

The table below summarizes the typical electronic transitions observed in nitrophenol derivatives.

| Transition Type | Description | Typical Wavelength Region | Molar Absorptivity (ε) |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | Shorter wavelength (UV) | High (1,000 - 10,000) |

| n → π | Excitation of a non-bonding electron (e.g., from oxygen) to a π antibonding orbital. | Longer wavelength (UV/Vis) | Low (<100) |

| Charge-Transfer (CT) | Electron density moves from a donor part to an acceptor part of the molecule upon light absorption. | Longer wavelength (UV/Vis) | Variable |

Table 1: Typical Electronic Transitions in Nitrophenol Derivatives

Application in Spectrophotometric Assays for Research

The distinct UV-Vis absorption properties of nitrophenols and their derivatives make them valuable chromogenic agents in various spectrophotometric assays for research. nih.gov The change in the absorption spectrum upon a chemical reaction or a change in pH can be monitored to quantify the concentration of an analyte or to determine the rate of a reaction. smacgigworld.comscielo.sa.cr

A common application is in enzyme assays where a nitrophenol-containing substrate is hydrolyzed to release a nitrophenolate ion, which exhibits a strong absorbance at a different wavelength, typically in the visible region. scielo.sa.crresearchgate.net For instance, the conversion of a colorless nitrophenol derivative to a colored nitrophenolate in alkaline conditions allows for the sensitive determination of enzyme activity. researchgate.net

Nitrophenols can also be used as chromogenic reagents for the determination of pharmaceuticals containing primary amino groups, such as gabapentin. nih.govsemanticscholar.org The reaction forms a colored ion-pair complex, and the intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the drug. nih.gov Continuous spectrophotometric assays can be designed by coupling the reaction of interest to another reaction that produces a change in absorbance, allowing for real-time monitoring of reaction kinetics. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgyoutube.com By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct an electron density map and, from that, a detailed model of the molecule's structure, including bond lengths, bond angles, and intermolecular interactions. wikipedia.orgmdpi.com

While a specific crystal structure for this compound was not found in the provided search results, X-ray crystallography has been instrumental in elucidating the structures of numerous related nitrophenol derivatives and their metal complexes. researchgate.netresearchgate.net These studies provide critical information on:

Molecular Conformation: The spatial arrangement of the substituent groups relative to the benzene ring.

Intermolecular Interactions: The presence of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the packing of molecules in the crystal lattice.

Tautomeric Forms: In some cases, X-ray crystallography can distinguish between different tautomeric forms of a molecule that may exist in the solid state. researchgate.net

The structural information obtained from X-ray crystallography is invaluable for understanding the physical and chemical properties of a compound and for designing new molecules with specific functionalities. mdpi.com

Chiroptical Spectroscopy for Enantiomeric Characterization of Chiral Derivatives

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. semanticscholar.orgosti.gov These methods are essential for the characterization of chiral derivatives of this compound, where the introduction of a stereocenter leads to the existence of enantiomers.

Electronic Circular Dichroism (ECD) is a key chiroptical technique that measures the difference in absorption of left and right circularly polarized light as a function of wavelength. semanticscholar.orgnih.gov An ECD spectrum provides a unique fingerprint for a chiral molecule and can be used to:

Determine Absolute Configuration: By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations, the absolute stereochemistry (R or S) of a chiral center can be determined. researchgate.net

Assess Enantiomeric Purity: The intensity of the ECD signal is proportional to the enantiomeric excess of a sample. semanticscholar.org

Study Conformational Changes: ECD is sensitive to the conformation of chiral molecules in solution. mdpi.commdpi.com

The development of chiral derivatives of this compound and their study by chiroptical spectroscopy could be relevant in fields such as asymmetric synthesis and the development of chiral sensors. nih.govresearchgate.netmdpi.com For instance, chiral derivatives could be designed to act as fluorescent sensors for the recognition of other chiral molecules. researchgate.net The combination of experimental chiroptical spectroscopy with computational methods provides a powerful tool for the detailed stereochemical analysis of chiral compounds. semanticscholar.orgosti.gov

Computational and Theoretical Chemistry Studies on 5 Aminomethyl 2 Nitrophenol

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This technique is invaluable for studying the dynamic behavior of molecules, including conformational changes and interactions with their environment, such as a solvent. researchgate.net

An MD simulation of 5-(Aminomethyl)-2-nitrophenol, typically in a solvent like water, would provide insights into its flexibility and intermolecular interactions. Such a simulation would involve:

Force Field Selection: Choosing a suitable force field (e.g., AMBER, CHARMM) that accurately describes the potential energy of the system.

System Setup: Placing the molecule in a simulation box filled with solvent molecules (e.g., water).

Simulation: Running the simulation for a sufficient time (nanoseconds to microseconds) to observe relevant molecular motions. mdpi.com

MD simulations can reveal the stability of the intramolecular hydrogen bond in a dynamic aqueous environment and explore the various conformations of the flexible aminomethyl side chain. nih.gov They also allow for the study of how the molecule interacts with surrounding water molecules through hydrogen bonding at the hydroxyl, nitro, and amino functional groups. These simulations are crucial for understanding how the solvent environment affects the molecule's structure and properties. researchgate.net

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations are routinely used to predict spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure. schrodinger.comq-chem.com

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. niscpr.res.in For this compound, this would involve calculating the harmonic frequencies corresponding to the stretching and bending modes of its functional groups. The predicted spectrum would show characteristic peaks for O-H stretching (affected by hydrogen bonding), N-H stretching of the amino group, asymmetric and symmetric stretching of the NO2 group, and various vibrations of the aromatic ring. scielo.org.za Comparing calculated and experimental IR spectra is a powerful method for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted by calculating the magnetic shielding tensors of the nuclei. q-chem.com The chemical environment of each nucleus, determined by the molecule's electronic structure, dictates its shielding. Calculations can predict the distinct signals for the aromatic protons, the methylene (B1212753) (-CH2-) protons, and the amine (-NH2) protons, as well as for each unique carbon atom in the molecule.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. medium.combeilstein-journals.org It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT can predict the wavelength of maximum absorption (λmax), which typically corresponds to transitions involving the π-system of the aromatic ring and the lone pairs on the oxygen and nitrogen atoms. researchgate.net Analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the nature of these electronic transitions (e.g., π→π* or n→π*). imist.maresearchgate.net

| Spectroscopy | Computational Method | Predicted Parameters | Key Functional Group Signatures |

|---|---|---|---|

| IR | DFT (e.g., B3LYP/6-311++G(d,p)) | Vibrational Frequencies (cm⁻¹) | ν(O-H), ν(N-H), νas(NO₂), νs(NO₂), Aromatic C-H/C=C |

| NMR | GIAO-DFT (e.g., B3LYP/6-311++G(d,p)) | ¹H and ¹³C Chemical Shifts (ppm) | Aromatic H, -CH₂- H, -NH₂ H, Aromatic C, -CH₂- C |

| UV-Vis | TD-DFT (e.g., PBE0/6-311++G(d,p)) | Excitation Energies (eV), λmax (nm), Oscillator Strengths | π→π* and n→π* transitions |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including synthesis, degradation, or metabolism. By mapping the potential energy surface (PES) of a reaction, chemists can identify reactants, products, intermediates, and the transition states that connect them. sci-hub.se

For this compound, computational studies could elucidate several potential reaction pathways:

Photochemical Degradation: Nitrophenols are known to undergo photolysis in the atmosphere, potentially forming radicals and other species. pnas.org Computational models can explore the excited-state reaction pathways, such as the intramolecular proton transfer from the hydroxyl to the nitro group, which can be a precursor to the elimination of nitrous acid (HONO). nih.govmdpi.com

Oxidative Degradation: The reaction with atmospheric oxidants like the hydroxyl radical (•OH) is a major degradation pathway for phenols. researchgate.net DFT calculations can determine the activation barriers for •OH addition to different positions on the aromatic ring or for hydrogen abstraction from the hydroxyl or aminomethyl groups, thereby predicting the most likely initial step in its atmospheric degradation.

Reduction of the Nitro Group: A common reaction for nitroaromatic compounds is the reduction of the nitro group to an amino group. Computational methods can model the stepwise mechanism of this reduction, identifying intermediates and calculating the thermodynamics and kinetics of each step. This is relevant for both synthetic applications and understanding metabolic pathways. acs.org

Locating the transition state structure and calculating its energy relative to the reactants allows for the determination of the activation energy (Ea), which is critical for predicting reaction rates.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their biological activity or physicochemical properties, respectively. scispace.com These models are widely used in toxicology and drug discovery to predict the properties of new or untested chemicals. mdpi.comdntb.gov.ua

For this compound, a QSAR model could be developed to predict its toxicity (e.g., LD50), while a QSPR model could predict properties like its pKa. nih.govnih.gov The process involves:

Descriptor Calculation: A large number of molecular descriptors are calculated for a set of related compounds (e.g., various nitroaromatic compounds). These descriptors quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. mdpi.com

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines) are used to build a mathematical equation relating a subset of descriptors to the observed activity or property. dntb.gov.uanih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

Given that this compound is a nitroaromatic compound, QSAR models developed for this class of chemicals could be used to estimate its toxicity. scispace.comnih.gov

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Partial Atomic Charges | Electronic properties, Reactivity, Polarity |

| Topological | Connectivity Indices (e.g., Kier & Hall) | Molecular size, Branching, Shape |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity/Lipophilicity |

Advanced Research Applications and Methodological Development Utilizing 5 Aminomethyl 2 Nitrophenol

Utilization as a Chemical Precursor in Organic Synthesis

The inherent reactivity of the functional groups in 5-(aminomethyl)-2-nitrophenol allows it to serve as a valuable starting material in multi-step organic syntheses. The interplay between the electron-donating hydroxyl and aminomethyl groups and the electron-withdrawing nitro group provides a platform for constructing diverse molecular frameworks.

The structure of this compound is well-suited for the synthesis of heterocyclic compounds, particularly benzoxazines. Benzoxazine (B1645224) monomers are typically synthesized through a Mannich condensation reaction involving a phenol (B47542), a primary amine, and formaldehyde (B43269). acs.org The this compound molecule contains both the phenolic and primary amine functionalities within the same structure, enabling its use in the formation of these heterocyclic systems. The reaction with an aldehyde can lead to the formation of a dihydro-1,3-benzoxazine ring. The presence of the nitro group on the aromatic ring can influence the reactivity of the precursor and the properties of the resulting heterocyclic product.

The synthesis of complex molecular architectures can be achieved by leveraging the different reactive sites of the molecule. For instance, Schiff base condensation between the primary amine of this compound and various aldehydes can yield imine-containing derivatives. nih.gov These Schiff bases can be used to synthesize a variety of heterocyclic systems and can also serve as ligands in coordination chemistry. nih.gov The general features of nitrophenol-containing compounds are often used to design new structures with potential biological or material applications. uno.edu

Table 1: Potential Heterocyclic Systems Derived from this compound

| Precursor | Reactant(s) | Resulting Heterocycle | Potential Application Area |

| This compound | Formaldehyde | 6-Nitro-3,4-dihydro-2H-1,3-benzoxazine derivative | Monomer for polybenzoxazines |

| This compound | Aromatic Aldehyde | Schiff Base (Imine) | Intermediate for further cyclization reactions |

| This compound | Dicarbonyl Compound | Diazepine or other N-containing heterocycles | Complex molecular scaffolds |

In the field of polymer science, this compound is a promising precursor for the synthesis of high-performance thermosetting polymers known as polybenzoxazines. cnrs.fr Polybenzoxazines are known for their excellent thermal stability, low water absorption, and high char yield. nih.gov The synthesis involves the creation of a benzoxazine monomer from the precursor, which then undergoes thermally induced ring-opening polymerization. cnrs.frnih.gov

A benzoxazine monomer derived from this compound would incorporate the nitro group into the polymer backbone. The presence of the nitro group is expected to influence the material's properties, potentially enhancing its thermal stability or altering its degradation characteristics. researchgate.net Research on other nitro-containing benzoxazine monomers has shown that the nitro group can affect the polymerization process and the final properties of the polymer. researchgate.net Furthermore, polymers incorporating nitrophenol derivatives have been explored for various applications, including as reagents in peptide synthesis. acs.orgacs.org The functional groups on the resulting polymer also offer sites for post-polymerization modification, allowing for the tailoring of material properties for specific applications, such as in the aerospace industry where high-performance materials are required. nih.gov

Development of Fluorescent Probes and Chemosensors for Analytical Research

The design of fluorescent probes and chemosensors for the detection of specific analytes is a significant area of analytical research. The structural and electronic properties of this compound make it an interesting candidate for the development of such sensory molecules.

Fluorescent chemosensors often operate based on mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). rsc.org The design of these sensors typically involves a fluorophore unit connected to a receptor unit that selectively binds to the target analyte.

A molecule like this compound, or a derivative thereof, could function as a core structure for a fluorescent probe. The aminophenol moiety can be part of a fluorophore system, and the amino and hydroxyl groups can act as binding sites for analytes like metal ions. nih.gov The presence of both an electron-donating group (amino) and an electron-withdrawing group (nitro) on the phenolic ring can facilitate ICT processes upon excitation, which is a common principle in the design of "push-pull" fluorophores.

The interaction of the probe with an analyte can modulate these photophysical processes, leading to a detectable change in fluorescence (e.g., "turn-on" or "turn-off" response). For instance, the binding of a metal ion to the amino and hydroxyl groups could inhibit a PET process that normally quenches the fluorescence, resulting in a "turn-on" signal. rsc.orgnih.gov Derivatives of aminophenols have been successfully used to create selective fluorescent chemosensors for metal ions like Al³⁺. rsc.orgnih.gov Similarly, nitrophenol derivatives are a focus in the development of probes for detecting harmful substances. nih.gov The sensing mechanism often relies on the quenching of fluorescence upon interaction with the analyte. nih.govnih.gov

Table 2: Potential Sensing Mechanisms for Probes Based on this compound

| Sensing Mechanism | Description | Potential Analyte |

| Photoinduced Electron Transfer (PET) | Electron transfer from the receptor to the fluorophore in the excited state, quenching fluorescence. Binding of an analyte to the receptor can inhibit PET, turning fluorescence "on". | Metal Ions (e.g., Cu²⁺, Al³⁺) |

| Intramolecular Charge Transfer (ICT) | Charge separation in the excited state, influenced by solvent polarity and analyte binding. Can lead to shifts in emission wavelength. | Metal Ions, pH changes |

| Fluorescence Quenching | The analyte quenches the fluorescence of the probe through various mechanisms, including electron or energy transfer. | Nitroaromatic compounds, metal ions |

Role in Coordination Chemistry Research

The ability of this compound to act as a ligand for metal ions places it at the intersection of organic synthesis and inorganic chemistry. The resulting metal complexes have potential applications in catalysis and material science.

This compound can function as a chelating ligand, using its phenolic oxygen and the nitrogen of the aminomethyl group to bind to a metal center. This N,O-donor ligand structure is common in coordination chemistry and can form stable complexes with a wide range of transition metals. mdpi.com Aminophenol-based ligands have gained significant attention in catalysis research due to their ability to stabilize various metal oxidation states and participate in redox processes. derpharmachemica.comderpharmachemica.com

These ligands are often described as "non-innocent," meaning the ligand itself can be redox-active, participating directly in catalytic transformations by acting as an electron reservoir. bohrium.com This property is crucial in many catalytic cycles, including oxidation reactions and small molecule activation. derpharmachemica.combohrium.com Metal complexes of o-aminophenol derivatives have been studied for their catalytic activity in reactions such as alcohol oxidation and C-N bond formation. derpharmachemica.com

For example, copper complexes with aminophenol-type ligands have been investigated as catalysts for the aerobic oxidation of o-aminophenol to phenoxazinone, mimicking the function of phenoxazinone synthase enzymes. mdpi.com The electronic environment of the metal center, which dictates its catalytic activity, can be fine-tuned by modifying the ligand structure, such as by the introduction of substituents like the nitro group in this compound. The electron-withdrawing nature of the nitro group would influence the electronic properties of the metal complex and, consequently, its catalytic performance. mdpi.com

Investigation of Metal-Ligand Binding Modes and Stability

The compound this compound possesses multiple functional groups—an aminomethyl, a hydroxyl, and a nitro group—that make it a versatile ligand for coordinating with metal ions. The investigation into its binding modes and the stability of the resulting complexes is crucial for its application in areas such as catalysis, sensing, and materials science. The stability of a metal complex is quantified by its stability constant (K), which reflects the equilibrium affinity between the metal center and the ligand; higher values denote tighter, more stable interactions. ijtsrd.com

The coordination versatility of ligands containing aminomethyl and phenol groups has been demonstrated in several studies. The aminomethyl group's primary amine can act as a coordination site. scirp.org For instance, in complexes with metals like Cu(II), Ni(II), and Cr(III), the nitrogen atom of a primary amine function has been observed to coordinate directly with the metal center. scirp.org Similarly, the phenolate (B1203915) group, formed upon deprotonation of the phenolic hydroxyl, is a strong electron donor that can efficiently coordinate with various metal ions. mdpi.com

The presence of both an amino and a phenolic oxygen donor allows this compound to act as a bidentate ligand, forming a stable chelate ring with a metal ion. This chelation significantly enhances the stability of the complex compared to coordination with two separate monodentate ligands, a phenomenon known as the chelate effect. ijtsrd.com The specific binding mode can be influenced by several factors, including the pH of the solution and the nature of the metal ion. nih.gov The pH determines the protonation state of the amino and hydroxyl groups, thereby affecting their availability as coordination sites. The properties of the metal ion (e.g., hard vs. soft acid character) also dictate its preference for nitrogen or oxygen donors. nih.gov For borderline metal ions, the formation of multiple types of chelates is possible, leading to diverse coordination complexes. nih.gov

Analogous aminomethyl-functionalized ligands have been shown to form distinct geometries upon complexation. For example, studies on a 5-aminomethyl-functionalized macrocycle revealed pentacoordinate square-based pyramidal geometry for Cu(II) complexes and hexacoordinate octahedral geometry for Ni(II) and Cr(III) complexes. scirp.org

Table 1: Binding Characteristics of Analogous Amine and Phenol Containing Ligands

| Ligand Type | Metal Ion(s) | Observed Coordination / Binding Mode | Complex Geometry | Reference |

| 5-Aminomethyl- nih.govaneN4 | Cu(II) | Pentacoordinated via five nitrogen atoms (including the primary amine). | Square-based pyramidal | scirp.org |

| 5-Aminomethyl- nih.govaneN4 | Ni(II), Cr(III) | Hexacoordinated via five nitrogen atoms and one other atom (e.g., from a perchlorate (B79767) ion). | Octahedral | scirp.org |

| (Aminomethyl)piperidine-based ligand | Mn(II) | Forms ML, MHL, and MH2L species in equilibrium. | Not specified | mdpi.com |

| Hydroxyphenylbenzimidazole (BIM) derivatives | Cu(II), Zn(II) | Bidentate (N,O) coordination via the BIM moiety. | Not specified | mdpi.com |

Integration into Supramolecular Chemistry and Nanomaterials Research

The unique structural features of this compound make it a valuable building block in the fields of supramolecular chemistry and nanomaterials science. Its ability to engage in non-covalent interactions and to be anchored to material surfaces allows for the construction of complex, functional architectures.

Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonding, π–π stacking, and van der Waals forces—to direct the spontaneous organization of molecules into well-defined, higher-order structures. rsc.orgresearchgate.net The functional groups on this compound are ideally suited for driving such self-assembly processes.

The hydroxyl (-OH) and aminomethyl (-NH2) groups are effective hydrogen bond donors, while the oxygen atoms of the hydroxyl and nitro (-NO2) groups are effective hydrogen bond acceptors. This combination of donors and acceptors allows the molecule to form robust intermolecular hydrogen bonds, leading to the formation of directed architectures like tapes, sheets, or three-dimensional networks. researchgate.net